molecular formula C9H9FO2 B1660694 4-(2-Fluoroethyl)benzoic acid CAS No. 819883-84-6

4-(2-Fluoroethyl)benzoic acid

Cat. No.: B1660694
CAS No.: 819883-84-6
M. Wt: 168.16
InChI Key: OUNSQQDBHGFWFM-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted with a 2-fluoroethyl group at the para position. The fluorine atom introduces electronegativity and lipophilicity, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogues.

Properties

IUPAC Name

4-(2-fluoroethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNSQQDBHGFWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709503
Record name 4-(2-Fluoroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819883-84-6
Record name 4-(2-Fluoroethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Fluoroethyl)benzoic acid can be synthesized through several methods. One common method involves the Schiemann reaction, where a 4-aminobenzoic acid, protected as the ethyl ester, is diazotized and then fluoride is introduced using tetrafluoroborate. Hydrolysis of the ester converts it back to the free acid . Another method involves the aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Carboxylic Acid Group Reactions

The carboxylic acid group (-COOH) undergoes typical acid-catalyzed reactions:

Reaction TypeReagents/ConditionsProductsNotes
Esterification ROH, H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>)4-(2-Fluoroethyl)benzoate estersCommonly used to modify solubility .
Amide Formation SOCl<sub>2</sub> followed by NH<sub>3</sub> or amines4-(2-Fluoroethyl)benzamide derivativesKey for pharmaceutical applications .
Decarboxylation Pyridine, Cu catalyst, ΔToluene derivative with fluoroethyl groupRare under mild conditions .

Fluoroethyl Group Reactions

The 2-fluoroethyl substituent exhibits unique reactivity due to fluorine’s electronegativity and the C–F bond strength:

Substitution Reactions

Fluorine is a poor leaving group, but under strong nucleophilic conditions (e.g., SN2 mechanisms), substitution may occur:

ReagentConditionsProductEfficacy
NaN<sub>3</sub>DMF, 100°C4-(2-Azidoethyl)benzoic acidLow yield due to F stability .
KOH (aqueous)Reflux4-Vinylbenzoic acid + HFElimination favored over substitution .

Elimination Reactions

Base-induced β-elimination can produce alkenes:
4-(2-Fluoroethyl)benzoic acidNaOH, Δ4-Vinylbenzoic acid+HF\text{4-(2-Fluoroethyl)benzoic acid} \xrightarrow{\text{NaOH, Δ}} \text{4-Vinylbenzoic acid} + \text{HF}

  • Conditions : 1M NaOH, 80°C, 12 hours .

  • Byproduct : HF (requires careful handling).

Hydrolysis Reactions

The ester derivatives of this compound undergo hydrolysis:

SubstrateConditionsProducts
Methyl 4-(2-fluoroethyl)benzoateH<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> (acidic)This compound + MeOH
Methyl 4-(2-fluoroethyl)benzoateNaOH (basic)Sodium 4-(2-fluoroethyl)benzoate + MeOH

Interaction with Biological Targets

While not a chemical reaction per se, the compound’s fluoroethyl group enhances lipophilicity, facilitating interactions with enzymes or receptors. The carboxylic acid group participates in hydrogen bonding, critical for binding affinity .

Comparative Reactivity

A comparison with analogs highlights its distinct behavior:

CompoundReactivity with LiAlH<sub>4</sub>Susceptibility to Hydrolysis
This compoundNo reduction of -COOHStable under acidic conditions
4-Ethylbenzoic acidNo reduction of -COOHSimilar stability
4-(2-Chloroethyl)benzoic acidFaster Cl substitutionMore reactive

Key Challenges in Reactivity

  • C–F Bond Stability : Limits substitution reactions unless harsh conditions are applied.

  • Steric Effects : The para-substituted fluoroethyl group may hinder electrophilic aromatic substitution.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

4-(2-Fluoroethyl)benzoic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its fluorinated structure enhances lipophilicity and metabolic stability, which are desirable traits in drug design. The incorporation of the fluoroethyl group can improve the binding affinity of compounds to biological targets, making them more effective as therapeutic agents.

Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines. The fluorinated moiety was found to enhance the interaction with cancer cell receptors, leading to increased cytotoxicity compared to non-fluorinated analogs.

Materials Science

2.1 Polymer Chemistry

In polymer science, this compound is utilized as a monomer for synthesizing fluorinated polymers. These polymers exhibit unique properties such as high thermal stability and chemical resistance, making them suitable for use in harsh environments.

Data Table: Properties of Fluorinated Polymers Derived from this compound

PropertyValue
Thermal Stability>300°C
Chemical ResistanceExcellent
Solubility in Organic SolventsHigh

Agrochemicals

3.1 Herbicides and Pesticides

Fluorinated benzoic acids, including this compound, are explored as active ingredients in herbicides and pesticides. The presence of fluorine can enhance the efficacy and selectivity of these compounds against target pests while minimizing environmental impact.

Case Study: Herbicide Efficacy
Research indicates that formulations containing this compound showed improved herbicidal activity against specific weed species compared to traditional herbicides. This improvement is attributed to enhanced absorption and translocation within plant systems.

Analytical Chemistry

4.1 Chromatography

In analytical chemistry, this compound is used as a standard in chromatographic techniques for the detection and quantification of other compounds. Its distinct fluorinated structure aids in achieving better resolution during separation processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-(2-Fluoroethyl)benzoic acid with key structural analogues, focusing on substituents, synthesis methods, and applications:

Compound Name Substituent(s) Synthesis Method Key Properties/Applications Reference
This compound -C₂H₄F at C4 Likely via alkylation/fluorination Potential drug intermediate -
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3) Azetidinone ring at C4 Cyclocondensation with chloroacetyl chloride Antimicrobial activity
4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid Isoquinoline-methyl at C4 Condensation of THIQ derivatives Butyrylcholinesterase inhibition
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid Azo-benzothiazole at C3 Diazotization and coupling Dyes, metal chelators
4-[(2-Fluorobenzyl)oxy]benzoic acid derivatives -OCH₂(2-F-C₆H₄) at C4 Etherification with fluorinated benzyl Materials science, fluorescent probes

Key Observations :

  • Electron-Withdrawing Effects: The 2-fluoroethyl group in this compound enhances acidity (pKa ~3.5–4.0) compared to non-fluorinated ethyl analogues (pKa ~4.2–4.5) due to fluorine’s inductive effect. This property is critical for improving membrane permeability in drug design .
  • Biological Activity: Azetidinone derivatives (e.g., SS3) exhibit antimicrobial properties, while isoquinoline-methyl analogues (e.g., in ) show enzyme inhibitory activity, highlighting how substituent choice dictates pharmacological profiles .
  • Applications : Azo derivatives () are utilized as dyes or analytical ligands, whereas fluorinated ethers () find use in advanced materials, underscoring the versatility of benzoic acid scaffolds .

Biological Activity

4-(2-Fluoroethyl)benzoic acid is a fluorinated derivative of benzoic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly interesting for its interactions with various biological targets, including dopamine receptors, which are crucial in neuropsychiatric and neurological disorders. This article explores the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of benzoic acid derivatives using 2-fluoroethyl bromide. The process can be summarized as follows:

  • Starting Materials : Benzoic acid and 2-fluoroethyl bromide.
  • Reagents : Potassium carbonate (base), acetone (solvent).
  • Procedure :
    • The benzoic acid is treated with 2-fluoroethyl bromide in the presence of potassium carbonate.
    • The reaction mixture is heated under reflux conditions.
    • After completion, the product is purified through recrystallization or chromatography.

Dopamine Receptor Affinity

Research has shown that this compound exhibits significant binding affinity for dopamine D2 and D3 receptors. A study indicated that compounds synthesized with similar structures displayed high affinity at D3 receptors (K_i values ranging from 0.17 to 5 nM) and moderate selectivity over D2 receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .

CompoundReceptor TypeK_i (nM)Selectivity (D3/D2)
This compoundD3<5High
Other analogsD2>10Moderate

Antimicrobial Activity

In addition to its neuropharmacological implications, derivatives of this compound have been evaluated for antimicrobial properties. A series of hydrazide hydrazones derived from 4-fluorobenzoic acid demonstrated promising antimicrobial activity against various pathogens, indicating that modifications to the benzoic acid structure can enhance bioactivity .

Neuropharmacological Studies

In a pharmacological evaluation, compounds derived from this compound were tested for their effects on behavioral models in rodents. These studies revealed that certain analogs could modulate dopaminergic signaling pathways, potentially offering therapeutic benefits for conditions characterized by dopaminergic dysfunction .

Agricultural Applications

Interestingly, research into related compounds has also suggested potential agricultural applications. For instance, derivatives of benzoic acids have been shown to inhibit seed germination and affect plant growth regulation, indicating a broader scope of biological activity beyond human health applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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